2-[[(2-Hydroxyethoxy)sulfonyl]oxy]ethan-1-ol
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Overview
Description
2-[[(2-Hydroxyethoxy)sulfonyl]oxy]ethan-1-ol is a chemical compound with the molecular formula C4H10O6S and a molecular weight of 186.18 g/mol . It is known for its unique structure, which includes both hydroxy and sulfonyl groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2-Hydroxyethoxy)sulfonyl]oxy]ethan-1-ol typically involves the reaction of ethylene glycol with sulfur trioxide or chlorosulfonic acid. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[(2-Hydroxyethoxy)sulfonyl]oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding sulfonates.
Reduction: The sulfonyl group can be reduced under specific conditions to yield different products.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfonates, reduced sulfonyl derivatives, and various ethers or esters, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
2-[[(2-Hydroxyethoxy)sulfonyl]oxy]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonates and other derivatives.
Biology: The compound is utilized in biochemical assays and as a building block for more complex molecules.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[(2-Hydroxyethoxy)sulfonyl]oxy]ethan-1-ol involves its ability to participate in various chemical reactions due to the presence of hydroxy and sulfonyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of diverse products. The hydroxy groups can form hydrogen bonds, while the sulfonyl group can act as an electrophile in substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[[(2-Hydroxyethoxy)sulfonyl]oxy]ethan-1-ol include:
Ethylene glycol: A simple diol with two hydroxy groups.
Sulfuric acid: A strong acid with sulfonyl groups.
Bis(2-hydroxyethyl) sulfone: A compound with similar functional groups but different structure.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of hydroxy and sulfonyl groups within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable reagent in various fields of research and industry .
Properties
Molecular Formula |
C4H10O6S |
---|---|
Molecular Weight |
186.19 g/mol |
IUPAC Name |
bis(2-hydroxyethyl) sulfate |
InChI |
InChI=1S/C4H10O6S/c5-1-3-9-11(7,8)10-4-2-6/h5-6H,1-4H2 |
InChI Key |
LRAKVEVOONLDGD-UHFFFAOYSA-N |
Canonical SMILES |
C(COS(=O)(=O)OCCO)O |
Origin of Product |
United States |
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